3-deoxy-D-arabino-heptulosonate 7-phosphate

Catalog No.
S567211
CAS No.
2627-73-8
M.F
C7H13O10P
M. Wt
288.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-deoxy-D-arabino-heptulosonate 7-phosphate

CAS Number

2627-73-8

Product Name

3-deoxy-D-arabino-heptulosonate 7-phosphate

IUPAC Name

(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid

Molecular Formula

C7H13O10P

Molecular Weight

288.15 g/mol

InChI

InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/t3-,5-,6+/m1/s1

InChI Key

PJWIPEXIFFQAQZ-PUFIMZNGSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O

Synonyms

2-DAHP, 2-dehydro-3-deoxy-D-arabino-heptulosonic acid-7-phosphate, 3-deoxy-D-arabino-2-heptulosonic acid, 3-deoxy-D-arabino-heptulosonate-7-phosphate, 3-deoxyarabinoheptulosonate-7-phosphate, 7-phospho-2-keto-3-deoxy-D-arabinoheptonate

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O

3-deoxy-D-arabino-heptulosonate 7-phosphate is an important intermediate in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms. This compound is classified as a monosaccharide phosphate with the molecular formula C₇H₁₃O₁₀P and a molecular weight of approximately 288.15 g/mol. Its structure features a seven-carbon backbone with hydroxyl groups and a phosphate group, making it a key player in metabolic processes related to aromatic compound synthesis .

The primary role of 3-deoxy-D-arabino-heptulosonate 7-phosphate is as a substrate for the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, which catalyzes its formation from phosphoenolpyruvate and erythrose-4-phosphate. This reaction is the first step in the shikimate pathway, leading to the production of essential aromatic compounds such as phenylalanine, tyrosine, and tryptophan . The enzyme's activity is regulated by feedback inhibition from these aromatic amino acids, indicating its central role in maintaining metabolic balance .

3-deoxy-D-arabino-heptulosonate 7-phosphate is not only a metabolic precursor but also exhibits biological significance in various organisms. In plants, it contributes to the biosynthesis of phenylpropanoids, flavonoids, and other secondary metabolites that play roles in plant defense and pigmentation. In bacteria, such as Escherichia coli and Mycobacterium tuberculosis, it is vital for survival and pathogenicity due to its involvement in synthesizing compounds necessary for growth and virulence .

Synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate can be achieved through enzymatic pathways or chemical synthesis. The enzymatic method typically involves the action of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase using phosphoenolpyruvate and erythrose-4-phosphate as substrates. Chemical synthesis routes may involve multi-step processes that create the heptulosonate structure followed by phosphorylation .

This compound has several applications:

  • Pharmaceutical Development: Targeting the shikimate pathway for antibiotic development against pathogenic bacteria like Mycobacterium tuberculosis.
  • Biotechnology: Utilized in metabolic engineering to enhance the production of aromatic compounds in plants and microorganisms.
  • Agriculture: Enhancing plant resistance to pathogens through manipulation of secondary metabolite pathways that depend on this compound .

Studies have shown that 3-deoxy-D-arabino-heptulosonate 7-phosphate interacts with various enzymes involved in the shikimate pathway. Notably, its synthesis is regulated by feedback mechanisms involving phenylalanine, tyrosine, and tryptophan. Inhibition studies indicate that high concentrations of these amino acids can significantly reduce the activity of the synthase enzyme, demonstrating a sophisticated regulatory network governing aromatic amino acid biosynthesis .

Several compounds share structural or functional similarities with 3-deoxy-D-arabino-heptulosonate 7-phosphate:

Compound NameStructure SimilarityUnique Features
2-Dehydro-3-deoxy-D-arabino-heptonate 7-phosphateSimilar backbone; phosphate groupDifferent metabolic pathways
Shikimic AcidCommon precursor in shikimate pathwayDirectly involved in synthesizing aromatic amino acids
PhosphoenolpyruvatePrecursor for DAHP synthesisHigher energy molecule; key in glycolysis

While these compounds share some functional roles within metabolic pathways, 3-deoxy-D-arabino-heptulosonate 7-phosphate is unique due to its specific involvement as a precursor for aromatic amino acid biosynthesis and its regulatory interactions within various biochemical pathways .

XLogP3

-4

Wikipedia

7-phospho-2-dehydro-3-deoxy-D-arabino-heptonic acid

Dates

Modify: 2024-04-14

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